![molecular formula C49H54F2N8O6 B10768270 methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B10768270.png)
methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ledipasvir involves multiple steps, including the formation of its core structure, which consists of an unsymmetric benzimidazole-difluorofluorene-imidazole core and a distal [2.2.1]azabicyclic ring system . The synthetic route typically involves:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the difluorofluorene moiety via electrophilic aromatic substitution.
- Construction of the azabicyclic ring system through a series of cyclization and ring-closing reactions.
Industrial Production Methods: Industrial production of Ledipasvir involves optimizing the synthetic route to ensure high yield and purity. This includes:
- Use of high-purity reagents and solvents.
- Implementation of robust purification techniques such as recrystallization and chromatography.
- Strict control of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Ledipasvir undergoes various chemical reactions, including:
Oxidation: Ledipasvir can undergo oxidation reactions, particularly at the benzimidazole and imidazole moieties.
Reduction: Reduction reactions can occur at the difluorofluorene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products:
- Oxidation and reduction reactions typically yield modified versions of the core structure with altered functional groups.
- Substitution reactions result in derivatives with different substituents on the aromatic rings .
Scientific Research Applications
Ledipasvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: Investigated for its interactions with viral proteins and its inhibitory effects on viral replication.
Medicine: Primarily used in the treatment of chronic hepatitis C infection, showing high efficacy and minimal side effects.
Industry: Employed in the development of antiviral therapies and as a reference standard in pharmaceutical research
Mechanism of Action
Ledipasvir exerts its antiviral effects by inhibiting the HCV nonstructural protein 5A (NS5A), which is crucial for viral RNA replication and assembly of HCV virions. Although the exact mechanism is not fully understood, it is believed that Ledipasvir prevents the hyperphosphorylation of NS5A, thereby inhibiting viral protein production and replication . This inhibition leads to a significant reduction in viral load and ultimately helps in achieving a sustained virologic response (SVR) in patients .
Comparison with Similar Compounds
Ledipasvir is part of a class of highly potent NS5A inhibitors. Similar compounds include:
Daclatasvir: Another NS5A inhibitor used in combination with other antiviral agents for the treatment of HCV.
Ombitasvir: Used in combination with paritaprevir and ritonavir for HCV treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor used in combination with sofosbuvir.
Uniqueness of Ledipasvir:
- Ledipasvir has a unique unsymmetric benzimidazole-difluorofluorene-imidazole core and a distal [2.2.1]azabicyclic ring system, which contributes to its high potency and long half-life .
- It is part of the first approved single-tablet regimen (Harvoni) for the treatment of HCV, offering a simplified and highly effective treatment option .
Properties
Molecular Formula |
C49H54F2N8O6 |
|---|---|
Molecular Weight |
889.0 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-30-11-7-29(19-30)41(58)43-53-35-14-10-27(22-36(35)54-43)26-8-12-31-32-13-9-28(21-34(32)49(50,51)33(31)20-26)37-23-52-42(55-37)38-15-16-48(17-18-48)59(38)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,20-25,29-30,38-41H,7,11,15-19H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1 |
InChI Key |
PIAIRSYMCIVYSX-KMWAZVGDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)[C@@H]9CCC1(N9C(=O)[C@H](C(C)C)NC(=O)OC)CC1)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1C2CCC(C2)C1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)C9CCC1(N9C(=O)C(C(C)C)NC(=O)OC)CC1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


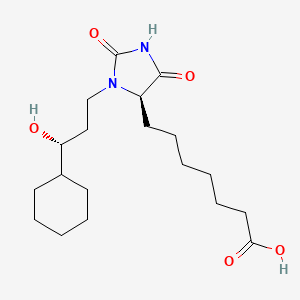

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)
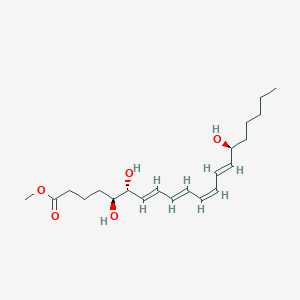
![2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)
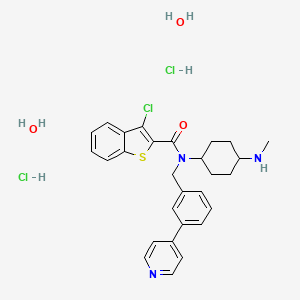
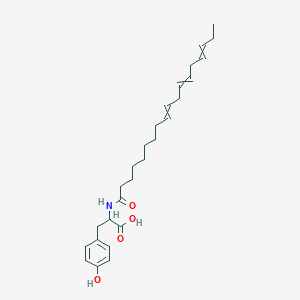
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)
![N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B10768242.png)
![7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768254.png)
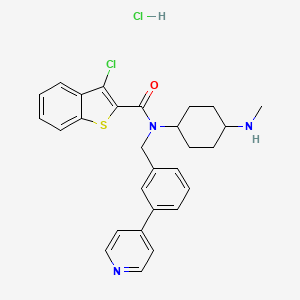
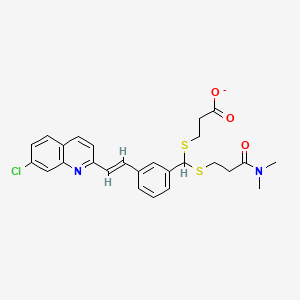
![(E)-7-[(1R,2R,3S,5S)-2-[(3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768264.png)
![N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B10768274.png)
